molecular formula C13H15N3O2 B143904 5-(Piperazin-1-yl)benzofuran-2-carboxamide CAS No. 183288-46-2

5-(Piperazin-1-yl)benzofuran-2-carboxamide

Cat. No. B143904
M. Wt: 245.28 g/mol
InChI Key: LLRGOAFFRRUFBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a series of analogues of the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, which is structurally related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide, were synthesized to improve bioavailability. The modifications included the replacement of the benzyl group with carbamate and urea functional groups, introduction of a nitrogen atom into the aromatic ring, and expansion to a bicyclic tetrahydroisoquinoline moiety. These changes aimed to enhance absorption and serum half-life while retaining or improving anti-tuberculosis activity .

Molecular Structure Analysis

The molecular structure of 5-(Piperazin-1-yl)benzofuran-2-carboxamide and its derivatives is characterized by the presence of a piperazine ring linked to a benzofuran moiety. The modifications in the analogues involve changes to the benzofuran ring or the addition of various substituents to the piperazine nitrogen, which can significantly affect the biological activity and pharmacokinetic properties of the molecules .

Chemical Reactions Analysis

The synthesis of the derivatives often involves multi-step reactions, including the formation of the benzofuran ring, attachment of the piperazine moiety, and subsequent modifications to introduce different functional groups. These reactions are carefully designed to achieve the desired modifications while maintaining the integrity of the core structure that is essential for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and bioavailability, are crucial for their potential as drug candidates. The modifications made to the lead compound in the first paper were specifically aimed at improving bioavailability, which is often a challenge in drug development. The introduction of different functional groups can also affect the solubility and stability of the compounds, which in turn influences their absorption and metabolic profile .

Case Studies

The papers discuss the biological screening of the synthesized compounds against various targets. For instance, the second paper reports on the antibacterial and cytotoxic activities of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, with one compound showing significant inhibitory activity against bacterial biofilms and the MurB enzyme . The third paper describes the screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, with one derivative showing promising results without cytotoxicity in eukaryotic cells . Lastly, the fourth paper focuses on the antileishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, identifying compounds with potent activity and high selectivity indices .

Scientific Research Applications

  • Antidepressant Drug Development (Vilazodone Synthesis)

    • Results/Outcomes :
      • The synthesized compound (II) is a key intermediate in the production of vilazodone, which modulates serotonin reuptake and acts as a partial agonist at the serotonin 5-HT1A receptor .

For more technical details and references, you can refer to the relevant documents from Sigma-Aldrich and ChemicalBook . If you need further information or want to explore other applications, feel free to ask! 😊

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

5-piperazin-1-yl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRGOAFFRRUFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431492
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)benzofuran-2-carboxamide

CAS RN

183288-46-2
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183288462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67DWQ6935
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1 g of 5-(4-tert-butoxycarbonyl-1-piperazinyl)-benzofuran-2-carboxamide is dissolved in 50 ml of methanolic HCl and stirred for I hour. After customary working up, 5-(1-piperazinyl)benzofuran-2-carboxamide, m.p. 252°-255°, is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 5-(1-piperazinyl)benzofuran-2-carboxylate (37 g) was added to saturated methanolic ammonia solution (1850 ml) at 25-30° C., the mixture was stirred for 6 to 16 hours at the same temperature. The reaction mass was distilled under vacuum to remove the solvent after completion of the reaction. Water (148 ml) was added to the resulting residue, followed by adjusting the pH to 2-4 with concentrated HCl and then filtering the aqueous layer. The pH of the resulting aqueous layer was adjusted to 9-10 with ammonium hydroxide solution. The separated solid was filtered, washed with water (100 ml) and then dried to produce 25.5 g of 5-(1-piperazinyl)benzofuran-2-carboxamide (Purity by HPLC: 99%; Yield: 73.1%).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
1850 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
148 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
VS Murthy, Y Tamboli, VS Krishna… - Journal of Enzyme …, 2021 - Taylor & Francis
Molecular hybridisation of four bioactive fragments piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide as single molecular architecture was designed. …
Number of citations: 4 www.tandfonline.com
F Hu, W Su - Journal of Chemical Research, 2020 - journals.sagepub.com
A novel synthetic route toward vilazodone is described by using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, with an overall yield of 24% and 99% purity. …
Number of citations: 2 journals.sagepub.com
T Heinrich, H Böttcher - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… moiety to the basic 5-piperazin-1-yl-benzofuran-2-carboxamide building block having another … Alkylation of 5-piperazin-1-yl-benzofuran-2-carboxamide with this di-mesylate 23 led to …
Number of citations: 42 www.sciencedirect.com
Z Zhou, Y Feng, Y Xu, S Wu, J Kou, Y Hu… - … Process Research & …, 2022 - ACS Publications
A robust and scalable synthesis for vilazodone was developed to avoid the formation of impurities derived from N-detosylation reactions under alcoholic conditions. During our research, …
Number of citations: 2 pubs.acs.org
BB Chavan, PD Kalariya, S Tiwari… - Rapid …, 2017 - Wiley Online Library
Rationale Vilazodone is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder (MDD). An extensive literature search found few reports on …
PD Kalariya, MVNK Talluri, PN Patel… - Journal of Pharmaceutical …, 2015 - Elsevier
The present study reports the degradation behavior of a new antidepressant drug, vilazodone, under various stress conditions as per International Conference on Harmonization …
Number of citations: 35 www.sciencedirect.com
BB Chavan, PD Kalariya, S Tiwari, RD Nimbalkar… - academia.edu
Rationale: Vilazodone is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder (MDD). Extensive literature search indicated scarce reports …
Number of citations: 0 www.academia.edu
PD Kalariya, MVNK Talluri, S Ragampeta - Chromatographia, 2014 - Springer
A selective, rapid, accurate and precise stability-indicating RP-HPLC method was developed for monitoring vilazodone in the presence of its degradation products (DPs) in API and …
Number of citations: 15 link.springer.com
J Bronson, M Dhar, W Ewing, N Lonberg - Annual Reports in Medicinal …, 2012 - Elsevier
This year's To-Market-To-Market chapter provides summaries for 26 new molecular entities (NMEs) that received first time approval world-wide in 2011. •Anticancer agents topped the …
Number of citations: 13 www.sciencedirect.com
F Faltraco, J Thome - NeuroPsychopharmacotherapy, 2022 - Springer
Vilazodone and Depressions Page 1 Vilazodone and Depressions Frank Faltraco and Johannes Thome Contents Chemistry, Developmental History . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . …
Number of citations: 2 link.springer.com

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